molecular formula C23H22ClN3O3S B11376158 2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B11376158
M. Wt: 456.0 g/mol
InChI Key: IUBKNRBLQJRBJE-UHFFFAOYSA-N
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Description

2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE involves multiple steps. One common method starts with the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline in dichloromethane. The mixture is stirred at room temperature overnight, and the solvent is then evaporated to yield a crude product. This product is recrystallized from ethanol to obtain colorless block crystals .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their respective reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(4-METHOXYPHENYL)-4,6-DIMETHYLPYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals.

Properties

Molecular Formula

C23H22ClN3O3S

Molecular Weight

456.0 g/mol

IUPAC Name

2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C23H22ClN3O3S/c1-14-12-15(2)25-23(31-13-20(28)27-19-7-5-4-6-18(19)24)21(14)22(29)26-16-8-10-17(30-3)11-9-16/h4-12H,13H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

IUBKNRBLQJRBJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC2=CC=C(C=C2)OC)SCC(=O)NC3=CC=CC=C3Cl)C

Origin of Product

United States

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